molecular formula C5H8ClNO B076357 N-(Chloroacetyl)allylamine CAS No. 13269-97-1

N-(Chloroacetyl)allylamine

Cat. No. B076357
CAS RN: 13269-97-1
M. Wt: 133.57 g/mol
InChI Key: AZOOMRDAGOXGNJ-UHFFFAOYSA-N
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Description

“N-(Chloroacetyl)allylamine” is a chemical compound with the molecular formula C5H8ClNO . It is also known by the synonyms N1-allyl-2-chloroacetamide and 2-chloro-N-prop-2-enylacetamide .


Synthesis Analysis

The synthesis of “N-(Chloroacetyl)allylamine” and similar compounds often involves the acetylation of amines using acid chlorides . This process can be performed under metal-free neutral conditions, making it an eco-friendly and easily scalable method . Another method involves the enzymatic N-allylation of primary and secondary amines using renewable cinnamic acids .


Molecular Structure Analysis

The molecular structure of “N-(Chloroacetyl)allylamine” consists of five carbon atoms, eight hydrogen atoms, one chlorine atom, and one nitrogen atom . The exact structure can be den

Scientific Research Applications

Antifungal Agents

“N-(Chloroacetyl)allylamine” is related to the allylamines, a class of synthetic antifungal agents . These compounds, including naftifine and terbinafine, are effective against a wide range of pathogenic fungi and have exceptionally high activity against dermatophytes . They act by inhibiting fungal ergosterol biosynthesis specifically at the point of squalene epoxidation .

Biochemical Selectivity

The allylamines, including “N-(Chloroacetyl)allylamine”, are functionally as well as chemically distinct from other major classes of antifungal agents . Extensive studies of the biochemical properties of the allylamines have been carried out to provide a physiological and enzymatic basis for their biological and clinical activity .

Drug Discovery

The emergence of drug-resistant fungal strains has increased the demand for new antimycotics, especially those targeting novel antifungal structures . “N-(Chloroacetyl)allylamine” and its related compounds could potentially contribute to this field of research .

Chemoselective N-chloroacetylation

“N-(Chloroacetyl)allylamine” has been used in the chemoselective N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride . This reaction gives chloroacetamides in phosphate buffer within 20 minutes .

Bio-compatible Synthesis

The N-chloroacetylation process involving “N-(Chloroacetyl)allylamine” represents the first example of a metal-free bio-compatible synthesis under neutral conditions . This method is eco-friendly, easily scalable, and robust .

Ceramides Synthesis

The protocol for N-chloroacetylation has been conveniently extended to ceramides synthesis . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid, which play a crucial role in determining the physical properties of cell membranes .

Mechanism of Action

Target of Action

N-(Chloroacetyl)allylamine belongs to the class of allylamine antifungal drugs . The primary target of this compound is the fungal enzyme squalene monooxygenase , also known as squalene epoxidase. This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell wall .

Mode of Action

N-(Chloroacetyl)allylamine interacts with its target by inhibiting the action of squalene monooxygenase . This inhibition prevents the formation of ergosterol and causes an accumulation of squalene, which weakens the cell wall of fungal cells . The disruption of the cell wall integrity leads to increased permeability and eventual cell death .

Biochemical Pathways

The primary biochemical pathway affected by N-(Chloroacetyl)allylamine is the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, the compound disrupts the conversion of squalene to 2,3-oxidosqualene, a critical step in the ergosterol biosynthesis pathway . The downstream effect of this disruption is the accumulation of squalene and a deficiency of ergosterol, leading to fungal cell death .

Result of Action

The result of N-(Chloroacetyl)allylamine’s action is the disruption of the fungal cell wall, leading to increased permeability and eventual cell death . This makes it effective in treating fungal infections.

Action Environment

The efficacy and stability of N-(Chloroacetyl)allylamine, like other allylamine antifungal drugs, can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, temperature and humidity may impact the stability of the compound . .

properties

IUPAC Name

2-chloro-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOOMRDAGOXGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157719
Record name Acetamide, 2-chloro-N-2-propenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Chloroacetyl)allylamine

CAS RN

13269-97-1
Record name Acetamide, 2-chloro-N-2-propenyl-
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Record name 13269-97-1
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Record name Acetamide, 2-chloro-N-2-propenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allyl-2-chloro-acetamide
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